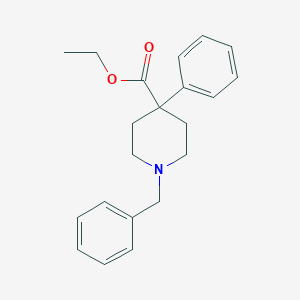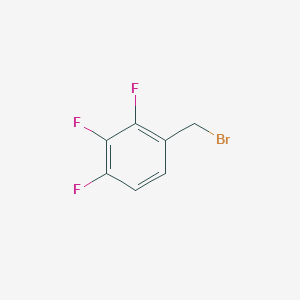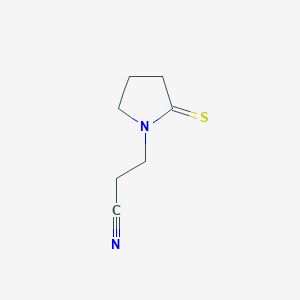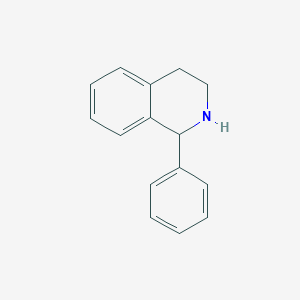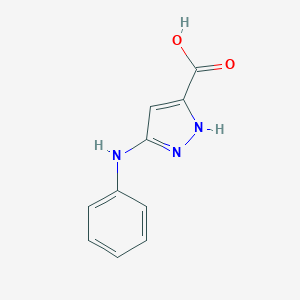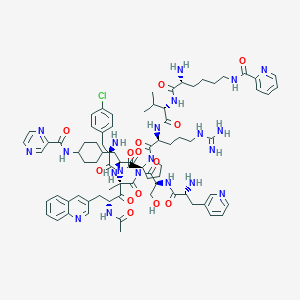
Qcpppvapa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Qcpppvapa is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Qcpppvapa is not yet fully understood, but it is believed to involve the inhibition of specific enzymes involved in inflammation and cancer cell growth. The compound has been found to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Qcpppvapa has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and it has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Qcpppvapa for lab experiments is its selectivity for specific enzymes involved in inflammation and cancer cell growth. This selectivity allows researchers to study the specific effects of the compound on these enzymes without affecting other biochemical pathways. However, the compound's complex synthesis process and limited availability may be a limitation for some researchers.
Orientations Futures
There are several future directions for research on Qcpppvapa. One area of interest is the development of novel synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, there is a need for more extensive studies on the compound's safety and toxicity to determine its potential for clinical use.
Conclusion
In conclusion, Qcpppvapa is a synthetic compound with significant potential for scientific research. Its unique synthesis method, selectivity for specific enzymes, and potential applications in the treatment of inflammation and cancer make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action, safety, and potential for clinical use.
Méthodes De Synthèse
The synthesis of Qcpppvapa involves a multi-step process that requires expertise in organic chemistry. The process involves the reaction of several chemical compounds, including piperidine, 1,3-dichloro-2-propanol, and N,N-diisopropylethylamine. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and requires careful monitoring of the reaction conditions, including temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Qcpppvapa has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been found to have significant anti-inflammatory properties. It has also shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
138111-67-8 |
|---|---|
Nom du produit |
Qcpppvapa |
Formule moléculaire |
C79H102ClN21O14 |
Poids moléculaire |
1605.2 g/mol |
Nom IUPAC |
N-[4-[(2S)-3-[[(2S,4R)-4-acetamido-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(pyridine-2-carbonylamino)hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-2-methyl-3-oxo-5-quinolin-3-ylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-amino-3-oxopropyl]cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C79H102ClN21O14/c1-45(2)65(98-67(105)54(81)16-7-9-31-91-69(107)59-18-8-10-30-89-59)71(109)96-60(19-12-32-92-78(85)86)74(112)99-35-13-20-64(99)76(114)101(73(111)57(84)38-47-21-25-52(80)26-22-47)79(4,66(104)61(94-46(3)103)40-50-36-51-15-5-6-17-58(51)93-42-50)77(115)100(75(113)63(44-102)97-68(106)55(82)39-49-14-11-29-87-41-49)72(110)56(83)37-48-23-27-53(28-24-48)95-70(108)62-43-88-33-34-90-62/h5-6,8,10-11,14-15,17-18,21-22,25-26,29-30,33-34,36,41-43,45,48,53-57,60-61,63-65,102H,7,9,12-13,16,19-20,23-24,27-28,31-32,35,37-40,44,81-84H2,1-4H3,(H,91,107)(H,94,103)(H,95,108)(H,96,109)(H,97,106)(H,98,105)(H4,85,86,92)/t48?,53?,54-,55-,56+,57-,60+,61-,63+,64+,65+,79+/m1/s1 |
Clé InChI |
SZRIOVPVLPDSEJ-MQPGEAFOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@@H](CC2=CC=C(C=C2)Cl)N)[C@@](C)(C(=O)[C@@H](CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)[C@H](CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC7=CN=CC=C7)N)NC(=O)[C@@H](CCCCNC(=O)C8=CC=CC=N8)N |
SMILES |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
Synonymes |
N-Ac-3-Qal-4ClPhe-3-Pal-Ser-PzACAla-PicLys-Val-Arg-Pro-AlaNH2 N-acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)picolinoyllysyl-valyl-arginyl-prolyl-alaninamide QCPPPVAPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



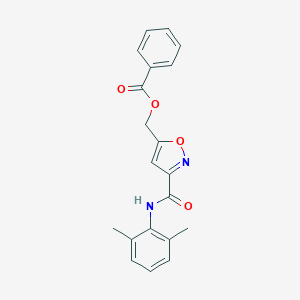
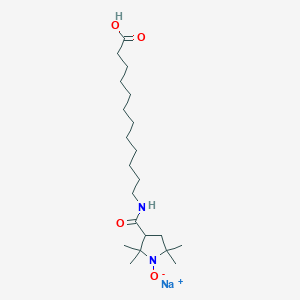
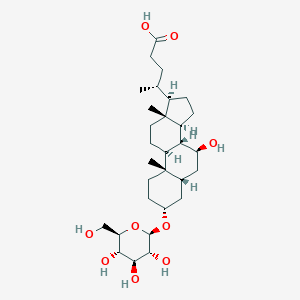
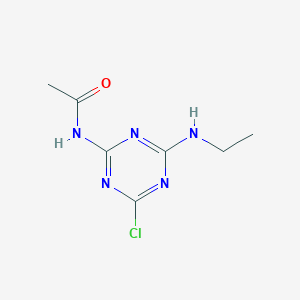
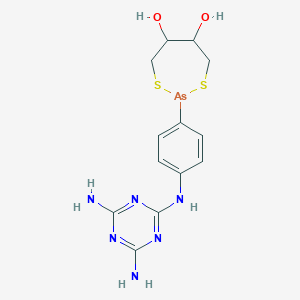
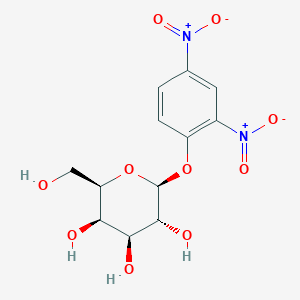
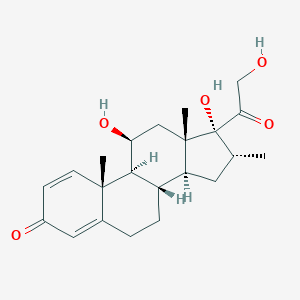
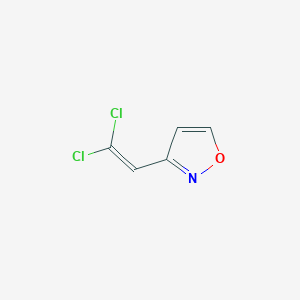
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
